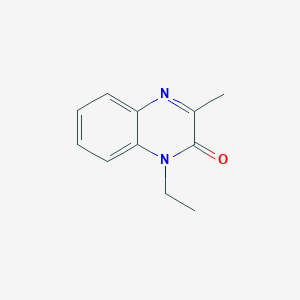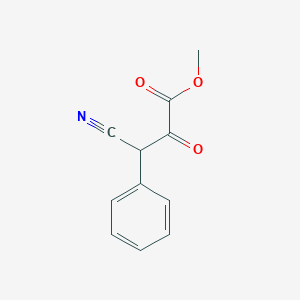
1-ethyl-3-methylquinoxalin-2(1H)-one
Übersicht
Beschreibung
1-ethyl-3-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Structural and Spectroscopic Analysis
- X-Ray Diffraction and UV-Vis Spectroscopy : 1-ethyl-3-methylquinoxaline-2-thione, closely related to your compound of interest, exhibits significant biological activity. It has been studied using X-ray diffraction and UV-Vis spectroscopy, revealing its crystal structure and electronic properties, important for biomedical applications (Benallal et al., 2020).
2. Synthesis and Functionalization
- Synthesis Processes : The synthesis of 3-ethylquinoxalin-2(1H)-one, a derivative of the compound , has been developed using o-phenylenediamine and ethyl 2-oxobutanoate. This process allows the transformation of the ethyl group into various functional groups, leading to the creation of diverse derivatives (Mamedov et al., 2005).
3. Application in Medicinal Chemistry
- Antiviral Agents : Novel quinoxaline derivatives have been synthesized and evaluated for their antiviral activity against viruses such as HCV, HBV, HSV-1, and HCMV. Certain derivatives have shown potent activity and selectivity, highlighting the potential of quinoxaline compounds in antiviral research (Elzahabi, 2017).
- Antitubercular Agents : Derivatives of quinoxaline have been assessed for their potential in treating tuberculosis. Some compounds have shown significant antitubercular potencies, suggesting the utility of these derivatives in the development of new tuberculosis treatments (Das et al., 2010).
4. Photophysical and Electrochemical Applications
- Photosensitizers for TiO2 Surface : Quinoxaline-2(1H)-one derivatives have been synthesized as donor-acceptor compounds, exhibiting potential as charge-transfer photosensitizers for TiO2 surfaces in solar energy applications (Caicedo et al., 2017).
5. Corrosion Inhibition
- Steel Corrosion Inhibition : The compound 6-methylquinoxalin-2(1H)-one has been studied for its inhibitory action on steel corrosion in acidic media. With high efficiency rates, it suggests the use of quinoxaline derivatives in corrosion protection (Forsal et al., 2010).
Eigenschaften
IUPAC Name |
1-ethyl-3-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-8(2)11(13)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQOEHPFAFQSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512554 | |
| Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73148-14-8 | |
| Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)









![1-Isopropyl-[1,4]diazepan-5-one](/img/structure/B1626814.png)
![[5-Chloro-2-[3-(hydroxymethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone](/img/structure/B1626815.png)


